molecular formula C19H21NO2 B2728044 2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one CAS No. 1210790-79-6

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Cat. No. B2728044
CAS RN: 1210790-79-6
M. Wt: 295.382
InChI Key: TTWNYJXKWCPHAU-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one, commonly known as PPP, is a synthetic compound that belongs to the class of cathinones. PPP is a psychoactive substance that has been used as a recreational drug, and it has been found to have stimulant effects similar to those of amphetamines. However, PPP has also been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Novel Calcium Antagonists

Research on calcium antagonists has revealed compounds with dual functionalities: calcium overload inhibition and antioxidant activity. This is exemplified by the study of thiazolidinone derivatives, which indicates that specific structural elements, like the lipophilicity of the phenyl group and the length of the alkyl chains, play crucial roles in the compound's activity. The phenolic hydroxyl group is essential for antioxidant activity, demonstrating how structural nuances can significantly impact the pharmacological profile of a compound (Kato et al., 1999).

Synthesis and Reactivity

The synthesis and reactivity of compounds can lead to the formation of products with varied pharmacological and chemical properties. For example, the pyrolysis of certain amino propenoates leads to the formation of formylpyrroles and benzoylpyrroles, demonstrating the diverse outcomes that can result from the manipulation of chemical structures and reaction conditions (Pale-Grosdemange & Chuche, 1989).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of complex molecules. This approach is crucial for understanding the interaction between molecules and potential targets, which is fundamental for the development of new drugs and materials. The detailed analysis of molecular parameters, such as bond length and bond angle, alongside biological effects predicted by molecular docking, showcases the intersection of computational chemistry and pharmacology (Viji et al., 2020).

properties

IUPAC Name

2-phenoxy-1-(3-phenylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15(22-18-10-6-3-7-11-18)19(21)20-13-12-17(14-20)16-8-4-2-5-9-16/h2-11,15,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWNYJXKWCPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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